molecular formula C20H16Cl3NO3S2 B3952184 (5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3952184
M. Wt: 488.8 g/mol
InChI Key: OPQXYSWUTLZESF-LICLKQGHSA-N
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Description

(5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and multiple chlorine substitutions that can influence its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the dichlorobenzylidene and chlorophenoxypropoxy groups. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ catalysts to enhance reaction rates and reduce the formation of by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, (5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one may exhibit antimicrobial, antifungal, or anticancer properties. Researchers are investigating its potential as a therapeutic agent.

Medicine

In medicine, this compound could be explored for its pharmacological effects. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of (5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one apart is its combination of a thiazolidinone core with multiple chlorine substitutions. This unique structure imparts specific reactivity and biological activity, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

(5E)-5-[[3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3NO3S2/c1-24-19(25)17(29-20(24)28)10-12-9-14(22)11-16(23)18(12)27-8-2-7-26-15-5-3-13(21)4-6-15/h3-6,9-11H,2,7-8H2,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQXYSWUTLZESF-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OCCCOC3=CC=C(C=C3)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C(=CC(=C2)Cl)Cl)OCCCOC3=CC=C(C=C3)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
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(5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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(5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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